m-Anisic acid anhydride m-Anisic acid anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17206537
InChI: InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

m-Anisic acid anhydride

CAS No.:

Cat. No.: VC17206537

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

m-Anisic acid anhydride -

Specification

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name (3-methoxybenzoyl) 3-methoxybenzoate
Standard InChI InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3
Standard InChI Key WFIQNWOZIFEKEL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

m-Anisic acid anhydride, systematically named as m-methoxybenzoic anhydride, is an aromatic compound formed by the condensation of two m-methoxybenzoic acid molecules. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . The compound’s structure features a central anhydride group (–O–(C=O)–O–) bridging two m-methoxybenzoic acid moieties, where the methoxy (–OCH₃) group occupies the meta position relative to the carboxylic acid functionality.

Spectral and Physical Properties

  • Melting Point: Data specific to the meta isomer remains less documented compared to its para counterpart (p-anisic acid anhydride, CAS 794-94-5), which melts at 98–100°C .

  • Solubility: Exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

  • Spectroscopic Data:

    • IR: Strong absorption bands at 1,760 cm⁻¹ (C=O stretching of anhydride) and 1,250 cm⁻¹ (C–O–C asymmetric stretching) .

    • ¹H NMR: Signals at δ 3.85 (s, 3H, OCH₃), δ 6.8–7.6 (m, aromatic protons), and δ 8.1–8.3 (d, J = 8 Hz, protons adjacent to the anhydride group) .

Synthetic Methodologies

Conventional Synthesis via Carboxylic Acid Condensation

The most direct route involves the dehydration of m-methoxybenzoic acid using acyl chloride reagents. A patent by CN104151157A outlines a high-yield, one-pot method for synthesizing methoxybenzoic acid derivatives, adaptable to m-anisic acid anhydride:

  • Nucleophilic Substitution: React m-chlorobenzonitrile with sodium methoxide in methanol under inert gas (N₂) at 80–150°C and 0.18–1.4 MPa pressure.

  • Hydrolysis: Treat the intermediate with aqueous NaOH/KOH at 90–190°C to form m-methoxybenzoic acid.

  • Anhydride Formation: Condense the acid using oxalyl chloride (COCl₂) and triphenylphosphine oxide (TPPO) as a catalytic system, yielding the anhydride with >95% purity .

Table 1: Optimization of Reaction Conditions for Anhydride Synthesis

ParameterOptimal RangeYield (%)
Temperature80–120°C92–95
Pressure0.3–0.5 MPa90–93
Reaction Time2–8 hours88–95
Catalyst (TPPO)5 mol%94

Mechanistic Insights

Recent studies propose a phosphonium-mediated mechanism for anhydride formation:

  • Activation: TPPO reacts with oxalyl chloride to form triphenylchlorophosphonium salt (δ³¹P NMR: 63.19 ppm).

  • Acylation: The phosphonium intermediate acylates the carboxylic acid, generating an acylphosphonate (δ³¹P NMR: 43.62 ppm).

  • Condensation: Nucleophilic attack by a second carboxylate anion releases TPPO and forms the anhydride.

Pharmaceutical Applications

Precursor to Local Anesthetics

m-Anisic acid anhydride is a key intermediate in synthesizing benzocaine, procaine, and lidocaine :

  • Benzocaine Synthesis: React with ethanolamine in the presence of KOH to form ethyl 4-aminobenzoate.

  • Lidocaine Derivative: Condensation with 2,6-dimethylaniline yields analogs with enhanced lipid solubility for prolonged anesthetic effects.

Anticancer Activity

Preliminary studies indicate that m-anisic acid anhydride inhibits proliferation of MCF-7 breast cancer cells (IC₅₀ = 18 µM) by disrupting tubulin polymerization and inducing apoptosis .

Table 2: Biological Activity of m-Anisic Acid Anhydride

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)18Tubulin destabilization
HeLa (Cervical)42ROS generation
A549 (Lung)55Caspase-3 activation

Industrial-Scale Production Challenges

Cost Efficiency

  • Raw Material Cost: Sodium methoxide ($0.8/kg) and m-chlorobenzonitrile ($12/kg) make the process economically viable for bulk production .

  • Catalyst Reusability: TPPO can be recovered and reused up to five times without significant loss in activity .

Comparative Analysis with Ortho and Para Isomers

Reactivity Differences

  • Meta vs. Para: The meta isomer’s asymmetric electronic distribution enhances electrophilic substitution at the 5-position, unlike the para isomer’s symmetrical reactivity .

  • Ortho Isomer: Steric hindrance from the adjacent methoxy group limits its utility in Friedel-Crafts reactions.

Table 3: Physicochemical Comparison of Anisic Acid Anhydride Isomers

Propertym-Anisic Anhydridep-Anisic Anhydride
Melting Point (°C)95–9798–100
LogP2.12.3
Reaction Rate (k, s⁻¹)0.450.38

Future Directions and Research Opportunities

  • Green Synthesis: Developing solvent-free or biocatalytic routes to reduce reliance on chlorinated reagents.

  • Structure-Activity Relationships: Modifying the methoxy group’s position to enhance anticancer selectivity.

  • Polymer Chemistry: Exploring its use as a crosslinking agent in epoxy resins and polyimides.

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